molecular formula C7H14N2 B3067650 (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole CAS No. 1312756-38-9

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole

Cat. No. B3067650
CAS RN: 1312756-38-9
M. Wt: 126.20
InChI Key: PFZIWBWEHFZIMT-NKWVEPMBSA-N
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Description

The compound “(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole” is a type of pyrrole derivative . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but unlike furan and thiophene, it has a nitrogen atom in the ring . The specific compound you’re asking about, “(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole”, is a more complex derivative of pyrrole .

Scientific Research Applications

Heterocyclic Synthesis and Methodology Development

Efficient synthetic methods are crucial for accessing pyrrole derivatives. Researchers aim to streamline the synthesis process while minimizing steps and hazardous reagents. The (3aS, 6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole could inspire new methodologies, especially those involving multicomponent reactions .

Future Directions

The future directions for research on “(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole” and other pyrrole derivatives could include further exploration of their synthesis methods, investigation of their chemical reactions, study of their mechanisms of action, and evaluation of their physical and chemical properties . Additionally, their safety and hazards should be thoroughly assessed .

Mechanism of Action

Target of Action

The primary targets of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole are currently unknown. This compound belongs to the pyrrole class of organic compounds, which are known for their diverse biological activities . .

Mode of Action

Pyrrole derivatives are known to interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, inhibiting or activating biochemical pathways . The exact interaction of this compound with its potential targets needs further investigation.

Biochemical Pathways

Without specific target identification, it’s challenging to pinpoint the exact biochemical pathways affected by (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole. Pyrrole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole are not available in the current literature. These properties are crucial for understanding the bioavailability of the compound. Typically, pyrrole derivatives exhibit diverse pharmacokinetic properties depending on their chemical structure .

Result of Action

Given the diverse biological activities of pyrrole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level

properties

IUPAC Name

(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZIWBWEHFZIMT-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877212-98-1
Record name rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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